molecular formula C14H21NO2 B12877397 2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine

2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine

Cat. No.: B12877397
M. Wt: 235.32 g/mol
InChI Key: ULDMHOOKFJKGFL-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. The presence of methoxy groups and a pyrrolidine ring in its structure contributes to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 2,5-dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene through a formylation reaction.

    Pyrrolidine Ring Formation: The intermediate is then subjected to a Mannich reaction with formaldehyde and methylamine to form the pyrrolidine ring.

    Final Product Formation: The resulting intermediate undergoes cyclization and reduction to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to changes in mood, perception, and cognition, making it a subject of interest in neuropharmacological research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features but different pharmacological properties.

    2,5-Dimethoxy-4-methylphenylcyclopropylamine (DMCPA): Another compound with a similar core structure but different functional groups and biological activities.

Uniqueness

2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine is unique due to the presence of the pyrrolidine ring, which distinguishes it from other phenethylamines

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C14H21NO2/c1-9-5-12(15-8-9)11-7-13(16-3)10(2)6-14(11)17-4/h6-7,9,12,15H,5,8H2,1-4H3

InChI Key

ULDMHOOKFJKGFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=C(C(=C2)OC)C)OC

Origin of Product

United States

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